1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride
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Overview
Description
1-(4-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride (CEPAH) is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline powder that is soluble in water and alcohol, and is commonly used as a reagent in laboratory experiments. CEPAH has been used in the synthesis of various compounds and as a catalyst in various biochemical processes.
Scientific Research Applications
Antimicrobial and Anticancer Agents
A series of compounds derived from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, including pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. Compounds exhibited higher anticancer activity compared to the reference drug doxorubicin, with significant antimicrobial activity as well (Hafez, El-Gazzar, & Al-Hussain, 2016).
Novel Synthetic Approaches
An efficient synthesis of novel pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives and activated carbonyl groups has been reported. This process yields new N-fused heterocycle products in good to excellent yields, demonstrating a novel synthetic pathway for the production of pyrazole-based compounds (Ghaedi et al., 2015).
Inhibition of A549 Lung Cancer Cells
Novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives were synthesized and showed potential as agents against A549 lung cancer cells. Compounds with a 4-chlorophenyl group at the pyrazole moiety were particularly effective in inhibiting cell growth, indicating a promising direction for cancer treatment research (Zhang et al., 2008).
Efficient and Highly Regioselective Synthesis
A study reported the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and yields under ultrasound irradiation. This methodology significantly reduces reaction times, offering an efficient approach to synthesizing pyrazole derivatives (Machado et al., 2011).
Crystal Structure Analysis
The crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was elucidated, providing insights into the structural stability and molecular interactions of this compound. This research contributes to the understanding of the pharmacological significance of pyrazole derivatives (Achutha et al., 2017).
properties
IUPAC Name |
1-(4-chlorophenyl)-5-ethylpyrazol-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3.ClH/c1-2-11-10(13)7-14-15(11)9-5-3-8(12)4-6-9;/h3-7H,2,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVFDQGTOBGCJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)Cl)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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